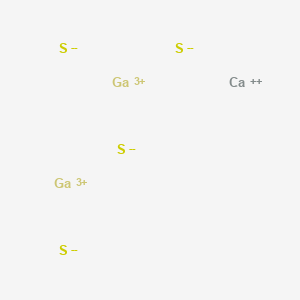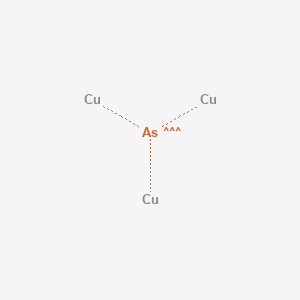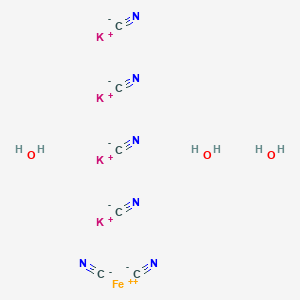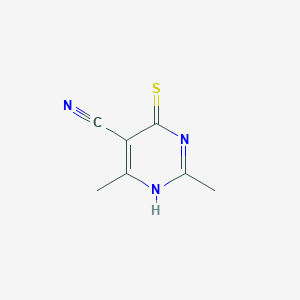
塩酸クロルテルミン
概要
説明
クロルテルミン塩酸塩は、1-(2-クロロフェニル)-2-メチルプロパン-2-アミンとしても知られており、アンフェタミン系に属する食欲抑制薬です。 1960年代にシバ社によって開発され、その食欲抑制効果で主に知られています。 クロルテルミン塩酸塩は、フェンテルミンの2-クロロアナログであり、クロルフェンテルミンの2-クロロ位置異性体です .
科学的研究の応用
Chemistry: Used as a reference compound in the study of amphetamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter release and uptake, particularly serotonin and norepinephrine.
Medicine: Explored for its potential use in the treatment of obesity and related metabolic disorders.
Industry: Utilized in the development of appetite suppressant formulations and related pharmaceutical products
作用機序
クロルテルミン塩酸塩は、主にセロトニンとノルエピネフリンの放出剤として作用することで、その効果を発揮します。 ドパミンレベルにはほとんど影響を与えず、これは他のアンフェタミン誘導体とは異なります。 この化合物は、セロトニンおよびノルエピネフリントランスポーターに結合し、これらの神経伝達物質のシナプス間隙への放出を促進します。 これにより、神経伝達物質レベルが増加し、その結果、食欲が抑制されます .
類似の化合物:
フェンテルミン: 塩素置換のない類似の構造を持つ、よく知られた食欲抑制薬。
クロルフェンテルミン: クロルテルミン塩酸塩の2-クロロ位置異性体。
セリクラミン: セロトニンおよびノルエピネフリンの放出特性を持つ別の化合物
クロルテルミン塩酸塩の独自性: クロルテルミン塩酸塩は、その特定の塩素置換により、薬理学的プロファイルが変化するため、ユニークです。 フェンテルミンとは異なり、クロルテルミン塩酸塩は乱用の可能性が低く、ドパミンレベルにはほとんど影響を与えません。 これは、食欲抑制のためのより安全な代替手段となります .
生化学分析
Biochemical Properties
The compound may act as a serotonin and/or norepinephrine releasing agent . This suggests that Clortermine hydrochloride could interact with enzymes, proteins, and other biomolecules involved in the serotonin and norepinephrine pathways .
Cellular Effects
Given its potential role as a serotonin and/or norepinephrine releasing agent , it could influence cell function by modulating these neurotransmitter systems. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as a serotonin and/or norepinephrine releasing agent . This implies that it could bind to and interact with biomolecules involved in these neurotransmitter systems, potentially influencing enzyme activity and gene expression .
準備方法
合成経路と反応条件: クロルテルミン塩酸塩の合成は、通常、フェニルプロパン-2-アミン誘導体の塩素化を含みます。 このプロセスは、2-クロロフェニルアセトンを調製することから始まり、続いてメチルアミンを使用して還元アミノ化されます。 反応条件には、炭素上のパラジウムなどの触媒の存在下で、シアノ水素化ホウ素ナトリウムや水素ガスなどの還元剤の使用が含まれることがよくあります .
工業生産方法: クロルテルミン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、高収率と純度を確保するために、反応条件を厳密に管理します。 最終生成物は、通常、適切な溶媒から結晶化させて、純粋な形でクロルテルミン塩酸塩を得ます .
化学反応の分析
反応の種類: クロルテルミン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: クロルテルミン塩酸塩は、酸化されて対応するケトンまたはカルボン酸を生成することができます。
還元: この化合物は、還元されて第二級または第三級アミンを生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主な生成物:
酸化: 2-クロロフェニルアセトンと2-クロロ安息香酸の生成。
還元: 第二級および第三級アミンの生成。
置換: さまざまなハロゲン化誘導体の生成.
4. 科学研究への応用
化学: アンフェタミン誘導体とその化学的性質の研究における基準化合物として使用されます。
生物学: 特にセロトニンとノルエピネフリンの神経伝達物質の放出と取り込みへの影響について調査されています。
医学: 肥満とその関連する代謝性疾患の治療における潜在的な使用について検討されています。
類似化合物との比較
Phentermine: A well-known appetite suppressant with a similar structure but without the chlorine substitution.
Chlorphentermine: The 2-chloro positional isomer of clortermine hydrochloride.
Cericlamine: Another compound with serotonin and norepinephrine releasing properties
Uniqueness of Clortermine Hydrochloride: Clortermine hydrochloride is unique due to its specific chlorine substitution, which alters its pharmacological profile. Unlike phentermine, clortermine hydrochloride has a lower potential for abuse and does not significantly affect dopamine levels. This makes it a safer alternative for appetite suppression .
特性
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJECIHYZJXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146128 | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-72-7 | |
| Record name | Clortermine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clortermine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORTERMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?
A1: While the provided research papers don't delve into the specific molecular interactions of Clortermine hydrochloride, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that Clortermine hydrochloride likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.
Q2: Are there any notable differences between Clortermine hydrochloride and other anorexiants in terms of their chemical structure or properties?
A2: Yes, one study highlights that unlike Clortermine hydrochloride and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from Clortermine hydrochloride and mazindol. []
Q3: What is the recommended duration for Clortermine hydrochloride treatment?
A3: The research emphasizes that Clortermine hydrochloride, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.
Q4: Is Clortermine hydrochloride associated with any adverse effects?
A4: While this Q&A focuses on the scientific aspects of Clortermine hydrochloride, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with Clortermine hydrochloride, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)





